21-Dehydro Fluocortolone
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Overview
Description
21-Dehydro Fluocortolone is a derivative and impurity of Fluocortolone, a glucocorticoid used as an anti-inflammatory steroid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Fluocortolone involves the dehydrogenation of Fluocortolone. This process typically requires specific catalysts and controlled reaction conditions to ensure the removal of hydrogen atoms without affecting the integrity of the steroid structure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring to maintain optimal reaction conditions. The purity of the final product is ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: 21-Dehydro Fluocortolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by halogens or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
21-Dehydro Fluocortolone has diverse applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for potential therapeutic uses in treating inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 21-Dehydro Fluocortolone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways .
Comparison with Similar Compounds
Fluocortolone: A glucocorticoid with similar anti-inflammatory properties but with a different structural configuration.
Fludrocortisone: Another glucocorticoid used for its mineralocorticoid activity.
Prednisolone: A widely used glucocorticoid with potent anti-inflammatory effects
Uniqueness: 21-Dehydro Fluocortolone is unique due to its specific dehydrogenated structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,10-11,13-14,16-17,19-20,26H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLANYZJFMWLER-ULHLPKEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C=O)C)O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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